molecular formula C23H24N6OS B10912050 [4-(1,2-benzothiazol-3-yl)piperazin-1-yl](6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl](6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10912050
M. Wt: 432.5 g/mol
InChI Key: IZOZSMXAGOEFPA-UHFFFAOYSA-N
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Description

4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a pyrazolopyridine structure. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the coupling of the pyrazolopyridine unit under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzisothiazole or pyrazolopyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for drug development and therapeutic applications.

Medicine

The compound’s potential medicinal properties are being investigated, particularly its role as an inhibitor of specific enzymes or receptors. This makes it a potential candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of a particular enzyme, leading to the suppression of a disease-related pathway.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE: shares similarities with other benzisothiazole derivatives, such as and .

Uniqueness

The uniqueness of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to drug development.

Properties

Molecular Formula

C23H24N6OS

Molecular Weight

432.5 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C23H24N6OS/c1-14-20-17(13-18(15-7-8-15)24-22(20)27(2)25-14)23(30)29-11-9-28(10-12-29)21-16-5-3-4-6-19(16)31-26-21/h3-6,13,15H,7-12H2,1-2H3

InChI Key

IZOZSMXAGOEFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=NSC6=CC=CC=C65)C

Origin of Product

United States

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